Cypate

Description

Structure

3D Structure of Parent

Properties

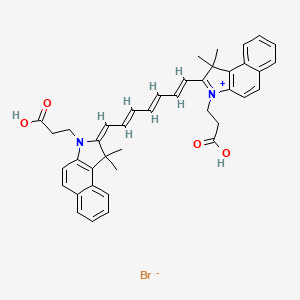

Molecular Formula |

C41H41BrN2O4 |

|---|---|

Molecular Weight |

705.7 g/mol |

IUPAC Name |

3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoic acid bromide |

InChI |

InChI=1S/C41H40N2O4.BrH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H |

InChI Key |

GRAVJJAQKJDGPM-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |

Synonyms |

Cypate |

Origin of Product |

United States |

Foundational & Exploratory

Cypate's Mechanism of Action in Fluorescence Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypate, a member of the cyanine dye family, has emerged as a significant near-infrared (NIR) fluorescent probe for in vivo imaging.[1] Its utility stems from its favorable optical properties in the NIR window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deep tissue penetration and high signal-to-background ratios.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in fluorescence imaging, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Fluorescence

This compound's fluorescence originates from its chemical structure, which is characterized by two indolenine rings linked by a polymethine chain. The absorption of a photon of a specific wavelength (near-infrared) excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state is unstable, and the electron rapidly returns to the ground state. The energy difference between the excited and ground states is released as a photon of a longer wavelength (lower energy), which is observed as fluorescence. The length of the polymethine chain in cyanine dyes like this compound is a critical determinant of their absorption and emission wavelengths; longer chains result in longer wavelengths.[4]

While this compound itself is intrinsically fluorescent, its mechanism of action in targeted imaging often involves its conjugation to a targeting moiety (e.g., peptides, antibodies, or small molecules). In some advanced applications, this compound can be part of a "smart" probe, where its fluorescence is initially quenched. Upon interaction with a specific biological target or enzyme, a conformational change or cleavage event occurs, leading to dequenching and a significant increase in the fluorescence signal. This "activation" mechanism provides high specificity for the target of interest.

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C41H40N2O4 | [1] |

| Molecular Weight | 624.77 g/mol | |

| Excitation Maximum (Ex) | ~745-780 nm | |

| Emission Maximum (Em) | ~800-830 nm | |

| Extinction Coefficient | 224,000 (mol/L)⁻¹cm⁻¹ | |

| Appearance | Dark Green Powder |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in fluorescence imaging. Below are representative protocols for in vitro and in vivo experiments.

In Vitro Cell Staining Protocol

This protocol outlines the steps for staining cultured cells with this compound to visualize its uptake or binding.

-

Cell Culture : Plate 1x10⁶ cells of the desired cell line on 35-mm glass-bottom petri dishes.

-

Incubation : After 24 hours, incubate the cells for 2 hours with a 10 µM solution of this compound in a phenol red-free medium.

-

Washing and Fixation :

-

For imaging, wash the cells three times with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde.

-

-

Imaging : Perform confocal microscopy to visualize the intracellular localization of this compound. This compound is typically excited with a 647 nm or similar laser line.

-

Analysis (Optional) : For quantitative analysis, collect the intracellular this compound contents for spectroscopy and/or LC-MS analysis.

In Vivo Tumor Imaging Protocol

This protocol describes a general procedure for using this compound for in vivo tumor imaging in a mouse model.

-

Animal Model : Utilize appropriate tumor-bearing animal models, such as Balb/c mice with 4T1 cells or nude mice with MDA-MB-231 Luc2 cells.

-

Probe Administration : Administer this compound intravenously (IV). The dosage can vary, for example, 10 nmol in 100 µL PBS or 5 mg/kg.

-

Imaging System : Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging, such as the IVIS Lumina.

-

Image Acquisition : Acquire fluorescence images at various time points post-injection (e.g., every 24 hours for several days) to monitor the biodistribution and tumor accumulation of the probe. Set the excitation and emission filters appropriate for this compound (e.g., Ex: 745 nm, Em: 800 nm).

-

Data Analysis : Analyze the fluorescence signal intensity in the tumor region of interest and other organs to assess probe targeting and clearance. It has been observed that free this compound tends to accumulate in the liver and kidneys and is rapidly cleared from the body.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in fluorescence imaging.

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism of this compound.

References

An In-depth Technical Guide to the Spectral Properties of Cypate Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypate is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research, particularly in the fields of in vivo imaging and targeted drug delivery.[1] As a derivative of indocyanine green (ICG), this compound possesses favorable spectral properties for deep-tissue imaging, including strong absorption and emission in the NIR window (700-900 nm), where tissue autofluorescence is minimal.[2] Its chemical structure incorporates carboxylic acid groups, facilitating conjugation to various biomolecules such as peptides and antibodies, enabling the development of targeted imaging probes and therapeutic agents.[3] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for their characterization, and insights into its application in imaging specific biological pathways.

Core Spectral and Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its distinct spectral characteristics. These properties are summarized in the tables below. It is important to note that while some properties like absorption and emission maxima are well-documented, others such as the fluorescence quantum yield can be highly dependent on the solvent environment and conjugation state, with specific values for unconjugated this compound not being consistently reported across the literature.

Spectral Properties of this compound

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | ~780 - 802 nm | Methanol, DMSO[3][4] |

| Emission Maximum (λ_em_) | ~805 - 830 nm | Methanol, DMSO |

| Molar Extinction Coefficient (ε) | ~224,000 M⁻¹cm⁻¹ | Not specified |

| Stokes Shift | ~25 - 30 nm | Calculated from λ_abs_ and λ_em_ |

Photophysical Properties of this compound

| Property | Value | Solvent/Conditions |

| Fluorescence Lifetime (τ) | ~0.5 - 1.0 ns | Varies with environment |

| Fluorescence Quantum Yield (Φ_f_) | Not consistently reported; generally moderate for cyanine dyes | Highly solvent-dependent |

| Photostability | Moderate; susceptible to photobleaching upon prolonged exposure |

Solvent Effects: The spectral properties of cyanine dyes, including this compound, are known to be influenced by the solvent polarity. Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima. While systematic studies on this compound across a wide range of solvents are not extensively published, it is a critical factor to consider when performing quantitative fluorescence measurements.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is essential for its effective application. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_abs_) and molar extinction coefficient (ε).

Materials:

-

This compound dye

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from approximately 600 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs_ versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission and excitation spectra of this compound.

Materials:

-

This compound solutions (prepared as for UV-Vis spectroscopy)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., 830 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 650 nm to 800 nm).

-

The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined absorption maximum (λ_abs_).

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to approximately 950 nm.

-

The peak of this spectrum is the emission maximum (λ_em_).

-

-

Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector response. Modern fluorometers often have built-in correction files.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield of this compound can be determined relative to a standard with a known quantum yield in the same solvent. A common reference for the NIR region is Indocyanine Green (ICG) in DMSO.

Materials:

-

This compound solutions of varying concentrations (absorbance < 0.1 at the excitation wavelength)

-

Reference standard solutions of varying concentrations (e.g., ICG in DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Absorbance Measurements: Measure the absorbance of all this compound and reference standard solutions at the chosen excitation wavelength.

-

Fluorescence Measurements: Record the corrected fluorescence emission spectra for all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference standard.

-

The quantum yield (Φ_s_) of the sample (this compound) is calculated using the following equation:

Φ_s_ = Φ_r_ × (m_s_ / m_r_) × (η_s_² / η_r_²)

where:

-

Φ_r_ is the quantum yield of the reference standard.

-

m_s_ and m_r_ are the slopes of the plots for the sample and reference, respectively.

-

η_s_ and η_r_ are the refractive indices of the sample and reference solvents (if different).

-

-

Signaling Pathway Visualization: Targeting Integrin αvβ3

This compound-conjugated peptides, particularly those containing the Arg-Gly-Asp (RGD) motif, are widely used to target the integrin αvβ3, which is overexpressed on the surface of many cancer cells and activated endothelial cells. Imaging with these probes allows for the visualization of tumors and the monitoring of anti-angiogenic therapies. The binding of a this compound-RGD conjugate to integrin αvβ3 can initiate a downstream signaling cascade that promotes cell proliferation, survival, and migration. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src kinase.

Experimental Workflow Visualization

The following diagrams illustrate typical experimental workflows involving this compound dye, from initial characterization to in vivo application.

Workflow for In Vivo Tumor Imaging

This workflow outlines the key steps for using a this compound-conjugated probe for NIR fluorescence imaging of tumors in a preclinical mouse model.

Workflow for Photothermal Therapy (PTT)

This compound's strong NIR absorption makes it a potent agent for photothermal therapy, where absorbed light energy is converted into heat to ablate tumor cells.

Conclusion

This compound is a versatile and powerful NIR fluorescent dye with significant potential in preclinical and translational research. Its favorable spectral properties, coupled with the ability to be conjugated to targeting moieties, make it an invaluable tool for in vivo imaging and targeted therapies. A thorough understanding and accurate characterization of its spectral properties are paramount for its successful application. The protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their work. Further research to establish standardized quantum yield values and a comprehensive understanding of its solvatochromic behavior will continue to enhance its utility in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Covalent Dimerization of Near-Infrared Fluorescent Cyanine Dyes: Synergistic Enhancement of Photoacoustic Signals for Molecular Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Cypate in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cypate, a carboxylated indocyanine green (ICG) derivative, has emerged as a versatile and potent agent in the field of cancer research. Its unique photophysical properties, characterized by strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), allow for deep tissue penetration of light, making it an ideal candidate for a range of applications. This technical guide provides a comprehensive overview of the core applications of this compound in oncology, with a focus on fluorescence imaging, photodynamic therapy (PDT), and photoacoustic imaging (PAI). Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to facilitate its adoption and exploration in preclinical and translational cancer research.

Chemical Properties of this compound

This compound is a heptamethine cyanine dye with a chemical formula of C41H40N2O4 and a molecular weight of 624.77 g/mol .[1] Its structure features two indolenine rings linked by a polymethine chain, with carboxylic acid groups that facilitate bioconjugation to targeting moieties such as peptides, antibodies, and small molecules.[2] This adaptability allows for the development of tumor-specific probes.

| Property | Value | Reference |

| Molecular Formula | C41H41BrN2O4 | [] |

| Molecular Weight | 624.78 g/mol | [] |

| Absorbance Maximum (λmax) | ~780 nm | [] |

| Emission Maximum (λem) | ~820-830 nm | |

| Extinction Coefficient | ~224,000 (mol/L)⁻¹cm⁻¹ | |

| Appearance | Dark Green Powder | |

| Solubility | Soluble in DMSO |

Core Applications in Cancer Research

Near-Infrared Fluorescence (NIRF) Imaging

This compound's intrinsic NIR fluorescence makes it a powerful tool for non-invasive in vivo tumor imaging. When systemically administered, this compound can accumulate in tumors through the enhanced permeability and retention (EPR) effect. However, its accumulation in tumors is often weak and transient. To enhance tumor specificity and retention, this compound is frequently conjugated to targeting ligands.

A notable example is the conjugation of this compound to glucosamine (this compound-Glucosamine or cy-2-glu). Cancer cells often exhibit increased glucose uptake (the Warburg effect), and by targeting glucose transporters (GLUTs), this compound-glucosamine achieves significantly higher accumulation in tumors compared to unconjugated this compound.

Quantitative Biodistribution Data:

The following table summarizes the biodistribution of this compound and this compound-Glucosamine in mice bearing MDA-MB-231-luc2 tumors at 24 hours post-injection. The data, derived from ex vivo organ analysis, highlights the superior tumor accumulation of the targeted probe.

| Organ | This compound Concentration (nmol/g tissue) | This compound-Glucosamine Concentration (nmol/g tissue) |

| Tumor | ~0.5 | ~4.5 |

| Liver | ~12 | ~18 |

| Spleen | ~1 | ~2.5 |

| Kidney | ~2 | ~3 |

| Lung | ~0.5 | ~1 |

| Heart | ~0.2 | ~0.5 |

| Muscle | ~0.1 | ~0.2 |

Photodynamic Therapy (PDT)

As a photosensitizer, this compound can be activated by NIR light to generate reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cytotoxicity and tumor destruction. This process, known as photodynamic therapy (PDT), offers a targeted and minimally invasive treatment modality. Upon light irradiation, this compound transitions to an excited triplet state and transfers its energy to molecular oxygen, leading to the formation of cytotoxic ROS.

Photoacoustic Imaging (PAI)

Photoacoustic imaging is a hybrid imaging technique that combines the high contrast of optical imaging with the deep penetration of ultrasound. When this compound absorbs pulsed laser light, it undergoes thermoelastic expansion, generating ultrasonic waves that can be detected to form a high-resolution image of the tumor. This allows for the visualization of tumor vasculature and biodistribution of this compound-based probes with greater spatial resolution than conventional fluorescence imaging.

Experimental Protocols

In Vitro this compound Uptake Assay

This protocol describes the procedure for assessing the uptake of this compound or its conjugates in cancer cell lines.

-

Cell Plating: Plate 1 x 10^6 cells of the desired cancer cell line (e.g., MDA-MB-231, A549) on 35-mm glass-bottom petri dishes.

-

Incubation: After 24 hours, incubate the cells for 2 hours with a 10 µM solution of this compound or this compound-conjugate in phenol red-free medium.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound probe.

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde for imaging via confocal microscopy. This compound is typically excited with a 647 nm or similar wavelength laser.

-

Quantification (Optional): For quantitative analysis, lyse the cells and measure the intracellular this compound concentration using spectroscopy or LC-MS.

In Vivo Tumor Imaging Protocol

This protocol outlines the general procedure for in vivo NIRF imaging of tumor-bearing mice.

-

Animal Model: Utilize tumor-bearing mice, such as nude mice with subcutaneously xenografted human cancer cells (e.g., MDA-MB-231 luc2).

-

Probe Administration: Administer this compound or a this compound-conjugate (e.g., 10 nmol in 100 µL PBS) via intravenous tail vein injection.

-

Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

-

Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Lumina). Acquire fluorescence images at various time points (e.g., 1, 24, 48 hours post-injection).

-

Excitation: ~745-760 nm

-

Emission: >800 nm (e.g., 830 nm long-pass filter)

-

-

Data Analysis: Use the imaging software to quantify the fluorescence intensity in the tumor and other organs by drawing regions of interest (ROIs).

In Vitro Phototoxicity Assay

This protocol is designed to evaluate the photodynamic efficacy of this compound in vitro.

-

Cell Plating: Seed cancer cells in a 96-well plate at a suitable density.

-

Incubation: Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

-

Washing: Wash the cells with PBS to remove unbound this compound.

-

Irradiation: Irradiate the cells with a NIR light source (e.g., LED or laser) at a wavelength corresponding to this compound's absorption maximum (~780 nm). The light dose should be calibrated (e.g., 5-10 J/cm²). A parallel plate of cells should be kept in the dark as a control.

-

Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or Neutral Red uptake assay.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the application of this compound in cancer research.

Caption: this compound-Glucosamine targeting and fluorescence imaging workflow.

Caption: Mechanism of this compound-mediated photodynamic therapy.

Caption: this compound-PDT induced cell death signaling pathways.

Conclusion and Future Perspectives

This compound stands as a cornerstone molecule in the advancement of optical imaging and therapy in cancer research. Its favorable photophysical properties, coupled with its chemical tractability for conjugation, have enabled the development of sophisticated probes for targeted tumor imaging and treatment. The synergistic combination of fluorescence imaging, photodynamic therapy, and photoacoustic imaging positions this compound as a powerful theranostic agent. Future research will likely focus on the development of novel this compound-based nanoconstructs for enhanced drug delivery, multimodal imaging, and combination therapies, further solidifying its role in the fight against cancer.

References

Cypate's Near-Infrared Fluorescence: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles, experimental applications, and photophysical properties of Cypate, a versatile near-infrared fluorophore in biomedical research.

This compound, a member of the cyanine dye family, has emerged as a significant tool in preclinical research, particularly in the fields of oncology and drug development. Its utility stems from its strong fluorescence in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deep tissue imaging with high signal-to-noise ratios. This technical guide provides a comprehensive overview of this compound's near-infrared fluorescence, detailing its physicochemical properties, experimental protocols for its use, and its application in tracking biological pathways.

Core Photophysical and Chemical Properties

This compound is characterized by its robust photostability and distinct optical properties within the NIR window.[1] These characteristics make it an ideal candidate for in vivo imaging applications. The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C41H40N2O4 | [2] |

| Molecular Weight | 624.77 g/mol | [2] |

| Excitation Maximum (λex) | ~780 nm | [3][4] |

| Emission Maximum (λem) | ~820 nm | |

| Molar Extinction Coefficient (ε) | Varies by solvent | See Table 2 |

| Quantum Yield (Φ) | Varies by solvent | See Table 2 |

Quantitative Spectroscopic Data

Table 2: Representative Photophysical Properties of a Structurally Similar Cyanine Dye (Cy7.5) in Different Solvents

| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Phosphate-Buffered Saline (PBS) | ~209,000 | ~0.20 |

| Ethanol | ~250,000 | ~0.30 |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported |

Note: These values are for Cy7.5 hydrazide and are intended to provide an approximation of this compound's properties. Actual values for this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. This section provides step-by-step protocols for common experimental procedures involving this compound.

In Vitro Cellular Imaging

This protocol outlines the steps for imaging the uptake of this compound in cultured cells.

-

Cell Seeding: Plate 1x10^6 cells of the desired cell line onto 35-mm glass-bottom petri dishes.

-

Incubation: After 24 hours, incubate the cells for 2 hours with a 10 µM solution of this compound in a phenol red-free medium.

-

Washing and Fixation: Following incubation, wash the cells three times with Phosphate-Buffered Saline (PBS). For fixed-cell imaging, treat the cells with 4% paraformaldehyde.

-

Microscopy: Perform confocal microscopy. This compound is typically excited with a 647 nm laser.

In Vivo Animal Imaging

This protocol describes the procedure for non-invasive imaging of this compound in a mouse model.

-

Animal Model: Utilize appropriate mouse models, such as nude mice with xenograft tumors (e.g., MDA-MB-231 Luc2 breast cancer cells).

-

Probe Administration: Prepare a solution of this compound in PBS. A typical dosage is 10 nmol in 100 µL of PBS, administered via intravenous (IV) injection. For tracking tumor growth, bioluminescence imaging can be performed by injecting luciferin (15 mg/ml in PBS) intraperitoneally 10 minutes before imaging.

-

Imaging System: Use an in vivo imaging system, such as the IVIS Lumina, with appropriate filters for near-infrared fluorescence.

-

Image Acquisition: Anesthetize the mice with isoflurane. Acquire fluorescence images using an excitation wavelength of approximately 745-760 nm and an emission filter of around 800-830 nm. Bioluminescence images can also be captured to co-localize the fluorescent signal with the tumor.

-

Data Analysis: Analyze the images to quantify the fluorescence intensity in regions of interest, such as the tumor and various organs. It is important to note that the liver often shows the highest accumulation of this compound.

Bioconjugation of this compound to Proteins

This compound's carboxylic acid groups allow for its conjugation to amine groups on biomolecules, such as antibodies, through a two-step coupling reaction using EDC and Sulfo-NHS.

-

Activation of this compound:

-

Dissolve 0.4 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1 mg of Sulfo-NHS (N-hydroxysulfosuccinimide) in 1 ml of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add 1-2 mg of this compound to the reaction mixture and shake at room temperature for 30-60 minutes.

-

-

Conjugation to Protein:

-

Dissolve the protein (e.g., 36 mg of BSA) in the reaction mixture from the previous step.

-

Shake the mixture at room temperature overnight.

-

-

Purification:

-

Purify the conjugate using a Sephadex G-25 column with MES buffer to remove unconjugated this compound and other reagents.

-

Visualization of Signaling Pathways and Workflows

The ability to conjugate this compound to targeting moieties allows for the visualization of specific biological pathways. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving this compound conjugates.

Experimental Workflow: In Vivo Imaging

Signaling Pathway: this compound-RGD Targeting of Integrin αvβ3

When conjugated to an RGD (Arginine-Glycine-Aspartic acid) peptide, this compound can be used to target and visualize cells expressing integrin αvβ3, a receptor often overexpressed in tumor vasculature and cancer cells. This interaction can trigger downstream signaling events related to cell adhesion, migration, and proliferation.

Signaling Pathway: this compound-Glucosamine and GLUT1-Mediated Uptake

This compound conjugated to glucosamine can be used to target cells with high glucose uptake, a characteristic of many cancer cells. This uptake is often mediated by glucose transporters like GLUT1.

Conclusion

This compound's favorable near-infrared fluorescence properties make it a powerful tool for non-invasive in vivo imaging and for studying specific molecular pathways in cancer and other diseases. Its versatility is further enhanced by the ease with which it can be conjugated to various targeting molecules, enabling researchers to design probes for a wide range of biological targets. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of this compound in their research endeavors. As imaging technologies continue to advance, the applications of this compound and similar near-infrared fluorophores are poised to expand, offering deeper insights into complex biological processes.

References

An In-depth Technical Guide to Cypate for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Cypate in Vivo Imaging

This compound, a member of the cyanine dye family, is a near-infrared (NIR) fluorescent probe increasingly utilized for non-invasive in vivo imaging.[1][2][3] Its utility stems from its favorable photophysical properties, including high photostability and optical characteristics within the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence from endogenous molecules.[4][5] This results in a high signal-to-noise ratio, enabling clearer delineation of biological structures and processes in living organisms. Unconjugated this compound is particularly valuable for visualizing tumors and for tracking drug delivery.

The fundamental principle behind in vivo imaging with this compound lies in its biodistribution and accumulation in specific tissues. While often conjugated to targeting moieties to enhance specificity, unconjugated this compound itself exhibits a degree of preferential accumulation in tumors and certain organs, which is believed to be mediated by fatty acid transport pathways.

Quantitative Data Presentation

A thorough understanding of the physicochemical and photophysical properties of this compound is essential for its effective application in in vivo imaging. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H41BrN2O4 | |

| Molecular Weight | 705.7 g/mol | |

| IUPAC Name | 3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoic acid bromide | |

| Solubility | Soluble in Methanol, DMF, and DMSO | |

| Appearance | Dark Green Powder |

Table 2: Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~778-788 nm | |

| Maximum Emission Wavelength (λem) | ~805-831 nm | |

| Molar Extinction Coefficient (ε) | 224,000 (mol/L)⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Varies with solvent and conjugation | |

| Photostability | High |

Proposed Signaling Pathway for this compound Uptake

The preferential accumulation of unconjugated this compound in certain tissues, particularly tumors, is thought to be facilitated by fatty acid transport proteins (FATPs) and other transporters like CD36. These proteins are often overexpressed in cancer cells to meet their high metabolic demands. The proposed mechanism involves the recognition of this compound, which may mimic a fatty acid, by these transporters, leading to its internalization.

Experimental Protocols

In Vitro this compound Uptake Assay

This protocol provides a general framework for assessing this compound uptake in cell culture.

-

Cell Culture: Plate 1x10^6 cells of the desired cell line on individual 35-mm glass-bottom petri dishes. Allow cells to adhere and grow for 24 hours.

-

Probe Incubation: Prepare a 10 µM solution of this compound in a phenol red-free medium. Remove the existing medium from the cells and incubate them with the this compound solution for 2 hours.

-

Washing and Fixation: After incubation, wash the cells three times with Phosphate-Buffered Saline (PBS) to remove extracellular this compound. For imaging, fix the cells with 4% paraformaldehyde.

-

Imaging: Perform confocal microscopy to visualize intracellular this compound. Excite the cells at approximately 647 nm and collect the emission signal.

-

Quantitative Analysis: For quantitative analysis, instead of fixing, collect the intracellular this compound by lysing the cells and analyze the lysate using spectroscopy or LC-MS.

In Vivo Imaging of Tumor-Bearing Mice

This protocol outlines the key steps for in vivo imaging of this compound in a xenograft mouse model.

-

Animal Model: Use SPF BALB/C nude mice (6-8 weeks old, weighing 18-20 grams). Establish a tumor xenograft model by subcutaneously injecting a suspension of tumor cells (e.g., 2 x 10^6 cells) into the flank of the mouse.

-

Probe Administration: Prepare a solution of this compound in a suitable vehicle like DMSO or PBS. A typical dosage is around 5 mg/kg. Administer the this compound solution via intravenous (IV) injection into the tail vein.

-

Anesthesia: Anesthetize the mice using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital (215 mg/kg) or inhalation of isoflurane.

-

In Vivo Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Lumina). Set the excitation wavelength to approximately 745 nm and the emission filter to around 800 nm. Acquire images at various time points post-injection (e.g., 5 minutes, 1, 2, 4, 6, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Ex Vivo Biodistribution: At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for an in vivo imaging study using this compound.

Conclusion

This compound is a powerful and versatile NIR fluorescent probe for in vivo imaging, offering deep tissue penetration and high signal-to-noise ratios. Its utility in preclinical research, particularly in oncology, is well-established. This guide provides a comprehensive overview of the core principles, quantitative data, proposed uptake mechanisms, and detailed experimental and analytical workflows for the effective use of this compound. By following these guidelines, researchers can leverage the full potential of this compound for advancing their in vivo imaging studies and contributing to the development of new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Fundamental Characteristics of Cyanine Dyes with a Focus on Cypate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of cyanine dyes, a versatile class of synthetic fluorophores. It places a special emphasis on Cypate, a near-infrared (NIR) cyanine dye with significant applications in biomedical research and drug development. This document details their photophysical properties, chemical structures, and key applications, supplemented with detailed experimental protocols and visualizations to aid in practical implementation.

Fundamental Characteristics of Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain of conjugated double bonds.[1] This conjugated system is the basis for their strong light absorption and intense fluorescence, making them invaluable tools in a wide array of bio-analytical techniques.[1]

The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain.[1] An increase in the number of methine units results in a bathochromic (red) shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum.[1] This tunability is a key advantage, allowing for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.

Cyanine dyes offer several advantages over traditional fluorophores like fluorescein and rhodamine, including higher molar extinction coefficients, greater photostability, and pH insensitivity over a wide range. They are widely used to label a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.

Chemical Structure and Classification:

The basic structure of a cyanine dye features two nitrogen atoms, each part of a heterocyclic nucleus, linked by a polymethine chain. One of the nitrogen atoms is quaternized, giving the molecule a positive charge that is delocalized across the conjugated system.

Cyanine dyes are broadly classified based on the nature of the heterocyclic rings and their connection to the polymethine chain:

-

Streptocyanines (or open-chain cyanines): These have the general structure R₂N⁺=CH[CH=CH]n-NR₂.

-

Hemicyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-NR₂.

-

Closed-chain cyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-N=Aryl.

This compound: A Near-Infrared Cyanine Dye

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared (NIR) region of the electromagnetic spectrum. This property makes it particularly valuable for in vivo imaging applications, as light in the NIR window (approximately 700-1000 nm) can penetrate deeper into biological tissues with reduced scattering and autofluorescence compared to visible light. This compound's structure includes two carboxylic acid groups, which provide convenient points for conjugation to various biomolecules, such as peptides and antibodies, for targeted imaging and drug delivery.

Quantitative Photophysical Properties

The utility of cyanine dyes in biomedical research is rooted in their excellent photophysical properties. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τ). The following table summarizes these properties for this compound and other commonly used cyanine dyes for comparison.

| Dye | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent/Conditions |

| This compound | ~780 | ~820 | ~224,000 | ~0.13-0.28 | ~0.5-1.0 | Methanol, PBS |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15-0.30 | ~0.2-2.5 | Aqueous Buffer |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.20-0.28 | ~1.0-2.8 | Aqueous Buffer |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.12-0.28 | ~0.6-1.0 | Aqueous Buffer |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the general procedure for measuring the absorption and fluorescence spectra of a cyanine dye solution.

Materials:

-

Cyanine dye stock solution (e.g., 1 mM in DMSO or methanol)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, PBS)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a dilute dye solution: Dilute the stock solution of the cyanine dye in the desired solvent to a concentration that gives a maximum absorbance between 0.05 and 0.1 to avoid inner filter effects.

-

Measure the absorption spectrum:

-

Use a clean quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

-

Replace the blank with the cuvette containing the dye solution.

-

Scan the absorbance from a wavelength below the expected absorption maximum to a wavelength above it.

-

Record the wavelength of maximum absorbance (λmax).

-

-

Measure the fluorescence emission spectrum:

-

Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.

-

Scan the emission wavelengths, starting from about 10-20 nm above the excitation wavelength to well beyond the expected emission maximum.

-

Record the wavelength of maximum fluorescence emission.

-

-

Measure the fluorescence excitation spectrum (optional):

-

Set the emission wavelength of the fluorometer to the maximum of the fluorescence emission.

-

Scan the excitation wavelengths over the range of the absorption band. The resulting spectrum should be similar in shape to the absorption spectrum.

-

Workflow for measuring absorption and fluorescence spectra.

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly used.

Materials:

-

Cyanine dye solution ("sample")

-

Fluorescence standard solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilutions: For both the sample and the standard, prepare a series of at least five dilutions in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measure absorbance: For each dilution of the sample and the standard, measure the absorbance at the excitation wavelength to be used for the fluorescence measurements.

-

Measure fluorescence emission:

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear.

-

Calculate the quantum yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the linear fits to the data for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).

-

Workflow for determining relative fluorescence quantum yield.

Synthesis and Purification of a Carboxy-Substituted Cyanine Dye (General Protocol)

This protocol provides a general method for the synthesis of an asymmetrical cyanine dye with a carboxylic acid functional group for subsequent bioconjugation.

Materials:

-

Indoleninium salt with a carboxyalkyl group

-

An appropriate aniline derivative (e.g., malonaldehyde dianilide)

-

Acetic anhydride

-

Acetyl chloride

-

Sodium acetate

-

Methanol

-

Diethyl ether

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Synthesis of the Hemicyanine Intermediate:

-

Dissolve the indoleninium salt with the carboxyalkyl group and a slight excess of the aniline derivative in a mixture of acetic anhydride and acetyl chloride.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC-MS.

-

Once the reaction is complete, cool the mixture and precipitate the crude hemicyanine intermediate by adding diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

-

Formation of the Asymmetrical Cyanine Dye:

-

Dissolve the crude hemicyanine intermediate and another equivalent of a different indoleninium salt in methanol.

-

Add sodium acetate to the solution and stir at room temperature.

-

Monitor the formation of the asymmetrical cyanine dye by TLC or HPLC-MS.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane with increasing amounts of methanol) to isolate the pure cyanine dye.

-

Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy.

-

Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for staining cultured cells using a primary antibody and a cyanine dye-conjugated secondary antibody.

Materials:

-

Cultured cells grown on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody specific to the target antigen

-

Cyanine dye-conjugated secondary antibody (e.g., Cy3- or Cy5-conjugated anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the cyanine dye-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Counterstaining and Mounting:

-

(Optional) Incubate the cells with a nuclear counterstain like DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the cyanine dye and the counterstain.

-

Workflow for indirect immunofluorescence staining.

Signaling Pathways and Applications

Targeting Integrin αvβ3 for Tumor Imaging

This compound is frequently conjugated to peptides containing the arginine-glycine-aspartic acid (RGD) sequence. The RGD motif is a well-known ligand for integrin αvβ3, a cell surface receptor that is overexpressed on many tumor cells and activated endothelial cells during angiogenesis. By conjugating this compound to an RGD peptide, a targeted imaging agent is created that can selectively accumulate in tumors, allowing for their visualization using NIR fluorescence imaging.

Targeting integrin αvβ3 with a this compound-RGD conjugate.

Imaging of Fatty Acid Uptake

Cyanine dyes like this compound can also be used to track the uptake and metabolism of fatty acids. By conjugating this compound to a fatty acid, the transport of the fatty acid across the cell membrane via fatty acid transport proteins (FATPs) and its subsequent intracellular trafficking can be visualized. This is a valuable tool for studying lipid metabolism in various physiological and pathological conditions.

Imaging fatty acid uptake with a this compound conjugate.

References

Cypate Dye: A Technical Guide to a Versatile Theranostic Agent

An in-depth exploration of the discovery, development, and application of Cypate dye for researchers, scientists, and drug development professionals.

This compound, a heptamethine cyanine dye, has emerged as a significant player in the field of biomedical imaging and therapy. Its unique photophysical properties, particularly its strong absorption and fluorescence in the near-infrared (NIR) window, make it an ideal candidate for a range of in vivo applications. This technical guide provides a comprehensive overview of this compound's discovery, chemical characteristics, and its development into a versatile theranostic agent for cancer diagnosis and treatment.

Core Properties and Discovery

This compound is a synthetic organic dye characterized by its heptamethine chain, which is responsible for its near-infrared absorption and emission properties.[1] A key feature of the this compound molecule is the presence of carboxylic acid groups, which facilitate its conjugation to a wide variety of biomolecules, including peptides, antibodies, and nanoparticles.[2][3] This adaptability is a significant advantage over other NIR dyes like Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use, which lacks such functional groups for easy modification.[2][4]

The development of this compound was driven by the need for stable and targetable NIR fluorophores for deep-tissue imaging. The "tissue optical window," spanning from 650 to 1100 nm, is a spectral range where light can penetrate biological tissues with minimal absorption by endogenous chromophores like hemoglobin and water. This compound's absorption and fluorescence fall squarely within this window, enabling high-resolution imaging with reduced background autofluorescence.

Physicochemical and Optical Properties

The photophysical properties of this compound are central to its utility. It exhibits a strong absorption peak around 802 nm and an emission peak at approximately 820 nm. These spectral characteristics are crucial for its application in both fluorescence and photoacoustic imaging. The high molar extinction coefficient of this compound contributes to its brightness and sensitivity as an imaging agent.

| Property | Value | Reference |

| Chemical Formula | C41H41BrN2O4 | |

| Molecular Weight | 624.78 g/mol | |

| Appearance | Dark Green Powder | |

| Solubility | Soluble in Methanol, DMF, and DMSO | |

| Absorption Maximum (λmax) | ~802 nm | |

| Emission Maximum (λem) | ~820 nm | |

| Molar Extinction Coefficient | 224,000 (mol/L)⁻¹cm⁻¹ |

Mechanism of Action and Applications

This compound's versatility stems from its ability to function as both a diagnostic and a therapeutic agent, a concept known as theranostics. This dual functionality is achieved through various mechanisms, including fluorescence imaging, photoacoustic imaging, and photothermal therapy.

Near-Infrared Fluorescence (NIRF) Imaging

Upon excitation with light in the NIR region, this compound emits fluorescent light that can be detected by sensitive cameras for in vivo imaging. This allows for the non-invasive visualization of biological processes and the tracking of this compound-labeled molecules in real-time. However, when used in its free form, this compound tends to be cleared from the body quickly and shows non-specific accumulation, primarily in the liver and kidneys. To overcome this limitation, this compound is often conjugated to targeting ligands or encapsulated within nanoparticles.

Photoacoustic (PA) Imaging

Photoacoustic imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. When this compound absorbs laser pulses, it undergoes rapid thermal expansion, generating ultrasonic waves that can be detected to form high-resolution images of deep tissues. This makes it a powerful tool for visualizing tumors and other pathological structures with greater spatial resolution than purely optical methods.

Photothermal Therapy (PTT)

In photothermal therapy, this compound acts as a photothermal agent, converting absorbed light energy into heat. This localized hyperthermia can be used to ablate tumor cells. An increase in tissue temperature to 45°C or above leads to necrosis of cancer cells. The efficiency of this process depends on the concentration of the dye in the target tissue and the intensity of the irradiating light.

Experimental Protocols

This compound-Protein Conjugation

A common application of this compound is its conjugation to proteins like bovine serum albumin (BSA) or immunoglobulin G (IgG) to improve its solubility and circulation time in biological systems.

Materials:

-

This compound dye

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Bovine Serum Albumin (BSA)

-

Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Sephadex G-25 column

-

1X Phosphate-Buffered Saline (PBS)

Procedure:

-

Dissolve 0.4 mg of EDC and 1 mg of Sulfo-NHS in 1 ml of activation buffer.

-

Add 1-2 mg of this compound to the reaction mixture and shake at room temperature for 30-60 minutes.

-

Dissolve 36 mg of BSA in the reaction mixture from step 2 and shake at room temperature overnight.

-

Purify the conjugate using a Sephadex G-25 column with MES buffer.

-

Evaluate the labeling efficiency using UV/Vis absorption measurements.

In Vitro Cellular Imaging

This protocol outlines the steps for visualizing the internalization of this compound conjugates in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

35-mm glass-bottom petri dishes

-

This compound conjugate solution (10 µM in phenol red-free medium)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde

-

Confocal microscope

Procedure:

-

Plate 1x10^6 cells on individual petri dishes.

-

After 24 hours, incubate the cells for 2 hours with a 10 µM solution of the this compound conjugate.

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for imaging.

-

Perform confocal microscopy, exciting the this compound at 647 nm.

Biodistribution and Pharmacokinetics

Understanding the biodistribution and pharmacokinetics of this compound and its conjugates is crucial for their clinical translation. Studies in mice have shown that free this compound is rapidly cleared from the body, with the highest accumulation observed in the liver. Conjugation to targeting molecules or encapsulation in nanoparticles can significantly alter this distribution, leading to increased accumulation in tumors. For instance, a this compound-glucosamine conjugate (cy-2-glu) showed distinct accumulation in liver and tumors.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in mouse plasma, enabling detailed pharmacokinetic studies.

Visualizations

Caption: A typical experimental workflow for in vivo imaging using a this compound conjugate.

Caption: The mechanism of photothermal therapy (PTT) using this compound-based agents.

Caption: Targeting of integrin αvβ3 on tumor cells by an RGD-conjugated this compound probe.

Future Directions

The field of this compound dye research continues to evolve, with ongoing efforts to develop novel conjugates and nanoparticle formulations with improved targeting specificity and therapeutic efficacy. Future research will likely focus on multimodal imaging agents that combine the strengths of different imaging techniques and on the development of activatable probes that only become fluorescent or photoactive in the tumor microenvironment. The unique properties of this compound make it a promising platform for the development of next-generation theranostics for personalized medicine.

References

The Photothermal Dynamics of Cypate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the photothermal properties of Cypate, a near-infrared (NIR) cyanine dye with significant potential in therapeutic and diagnostic applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the core principles, experimental methodologies, and quantitative data associated with this compound's use as a photothermal agent.

Introduction to this compound

This compound, a member of the heptamethine cyanine dye family, has emerged as a promising agent for photothermal therapy (PTT). Its strong absorption in the near-infrared (NIR) window (approximately 780-810 nm) allows for deep tissue penetration of light, a critical attribute for treating solid tumors. Upon excitation with an appropriate wavelength laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. Furthermore, its inherent fluorescence and photoacoustic properties make it a valuable tool for image-guided therapies.

Core Photothermal Properties of this compound

The efficacy of this compound as a photothermal agent is underpinned by its intrinsic photophysical characteristics. A high molar extinction coefficient and photothermal conversion efficiency are key to its function.

| Property | Value | References |

| Molar Extinction Coefficient | 224,000 (mol/L)⁻¹cm⁻¹ | [] |

| Absorption Maximum (λmax) | ~778 - 802 nm | [2][3][4] |

| Emission Maximum | ~805 - 820 nm | [2] |

| Photothermal Conversion Efficiency (PCE) | Varies with formulation, with values up to 50.4% reported for nanocomposites. |

Experimental Protocols

Synthesis of this compound Conjugates

While the synthesis of the core this compound molecule is a complex multi-step process, its functionalization for targeted delivery is a common and crucial procedure. The carboxylic acid groups on the this compound molecule provide convenient handles for conjugation to targeting moieties such as peptides or antibodies. A general protocol for conjugating this compound to a protein (e.g., Bovine Serum Albumin - BSA) is as follows:

-

Activation of this compound: Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to the solution and shake at room temperature for 30-60 minutes. This reaction activates the carboxylic acid groups of this compound to form a more reactive intermediate.

-

Conjugation to Protein: Dissolve the protein (e.g., BSA) in the reaction mixture containing the activated this compound. The mixture is then shaken at room temperature overnight to allow for the formation of amide bonds between the activated this compound and the amine groups on the protein.

-

Purification: The resulting this compound-protein conjugate is purified to remove unconjugated this compound and other reagents. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.

Measurement of Photothermal Conversion Efficiency (PCE)

The photothermal conversion efficiency (η) is a critical parameter for quantifying the effectiveness of a photothermal agent. A widely accepted method for its determination involves measuring the temperature change of a solution containing the agent upon laser irradiation and during subsequent cooling.

Experimental Setup:

-

A solution of this compound (or its formulation) of known concentration is placed in a quartz cuvette.

-

A thermocouple or an infrared thermal imaging camera is used to monitor the temperature of the solution in real-time.

-

A continuous-wave NIR laser with a wavelength corresponding to the absorption maximum of this compound (e.g., 808 nm) is used to irradiate the sample. The laser power and beam diameter should be precisely controlled and measured.

Procedure:

-

Record the initial temperature of the solution (T_amb).

-

Irradiate the solution with the NIR laser at a constant power until the temperature reaches a steady state (T_max).

-

Turn off the laser and record the temperature as the solution cools down to the ambient temperature.

Calculation:

The photothermal conversion efficiency (η) can be calculated using the following equation:

η = [hS(T_max - T_surr) - Q_dis] / [I(1 - 10^(-Aλ))]

Where:

-

h is the heat transfer coefficient.

-

S is the surface area of the container.

-

T_max is the maximum steady-state temperature.

-

T_surr is the ambient temperature of the surroundings.

-

Q_dis is the heat dissipated from the light absorbed by the solvent and the container, which is measured independently using the solvent alone.

-

I is the incident laser power.

-

Aλ is the absorbance of the this compound solution at the laser wavelength.

The term hS can be determined from the cooling curve by plotting the negative natural logarithm of the driving force temperature (θ = (T - T_surr) / (T_max - T_surr)) against time. The slope of the linear region of this plot is equal to hS / (m * C_p), where 'm' is the mass of the solution and 'C_p' is the specific heat capacity of the solvent.

Mechanisms of Photothermal Cell Death

This compound-mediated photothermal therapy induces cancer cell death primarily through two interconnected pathways: apoptosis and necrosis. The dominant pathway is often dependent on the temperature achieved and the duration of hyperthermia.

-

Apoptosis: At milder photothermal temperatures, programmed cell death, or apoptosis, is often initiated. This involves a cascade of events orchestrated by a family of cysteine proteases called caspases. The intrinsic (mitochondrial) pathway of apoptosis is frequently implicated, where the heat stress leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

-

Necrosis: At higher temperatures, the cellular machinery can be overwhelmed, leading to uncontrolled cell death, or necrosis. This process is characterized by the loss of plasma membrane integrity, cellular swelling, and the release of intracellular contents, which can trigger an inflammatory response.

-

Heat Shock Proteins (HSPs): A crucial aspect of the cellular response to hyperthermia is the upregulation of heat shock proteins (HSPs). HSPs act as molecular chaperones, helping to refold denatured proteins and protect the cell from heat-induced damage. This can lead to thermotolerance and reduce the efficacy of PTT. Therefore, strategies to inhibit HSPs are being explored to enhance the therapeutic outcome of photothermal therapy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Research Applications of Cypate

Introduction

This compound is a versatile near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research. Its strong optical absorption and fluorescence emission in the NIR window (typically 700-900 nm) make it an ideal candidate for various in vivo applications.[1][2] This spectral range, often referred to as the "tissue optical window," is advantageous due to reduced light scattering and minimal autofluorescence from endogenous biomolecules, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1] this compound's utility extends beyond a simple fluorescent probe; it functions as a potent photothermal agent, a photoacoustic contrast agent, and a key component in advanced theranostic systems. This guide provides a detailed overview of the core basic research applications of this compound, complete with quantitative data, experimental protocols, and visualizations of key processes.

Near-Infrared Fluorescence (NIRF) Imaging

This compound is widely used as a fluorescent probe for non-invasive in vivo imaging, particularly in preclinical cancer research.[3] Unmodified this compound can be used for dynamic perfusion imaging to delineate organs, while its carboxylic acid groups allow for straightforward conjugation to targeting ligands—such as peptides, antibodies, or small molecules—to visualize specific biological targets like overexpressed receptors on tumor cells.[4]

A notable application involves conjugating this compound to glucosamine (this compound-Glucosamine) to target the increased glucose metabolism of cancer cells (the Warburg effect). While unconjugated this compound is thought to enter cells via fatty acid transport pathways, this compound-glucosamine utilizes glucose transporters (GLUTs), leading to enhanced accumulation in tumors compared to normal tissue.

Data Presentation: Optical Properties and In Vivo Performance

| Parameter | Value | Application Context | Source |

| Excitation Wavelength (In Vitro) | 647 nm | Confocal Microscopy | |

| Excitation Wavelength (In Vivo) | 720 - 760 nm | Whole-body animal imaging | |

| Emission Maximum | 826 - 831 nm | Imaging Signal Detection | |

| Typical In Vivo Dose | 10 nmol | Intravenous injection in mice | |

| Tumor Accumulation (this compound) | Negligible | Unconjugated this compound shows poor tumor retention. | |

| Tumor Accumulation (this compound-Glucosamine) | Distinct | Conjugation to glucosamine significantly enhances tumor uptake. |

Experimental Protocol: In Vivo NIRF Imaging of Tumor-Bearing Mice

This protocol outlines a general procedure for imaging subcutaneous tumors in mice using a this compound-based probe.

Materials:

-

Tumor-bearing mice (e.g., MDA-MB-231 xenograft model).

-

This compound or this compound-conjugate solution (e.g., 10 nmol in 100 µL sterile PBS).

-

In vivo imaging system (e.g., Bruker Xtreme, IVIS Lumina) with appropriate NIR filters.

-

Anesthesia system (e.g., isoflurane).

-

Animal warming pad.

Procedure:

-

Probe Administration: Anesthetize the mouse using isoflurane. Administer the this compound probe solution via intravenous (tail vein) injection.

-

Imaging Schedule: For dynamic studies, begin imaging immediately after injection. For targeted probes, imaging is typically performed at various time points post-injection (e.g., 1h, 24h, 48h, up to 6 days) to monitor probe biodistribution and tumor accumulation.

-

Animal Preparation for Imaging: Anesthetize the mouse and place it on the imaging stage inside the imaging system. Maintain body temperature with a warming pad.

-

Image Acquisition:

-

Acquire a grayscale reflectance image for anatomical reference.

-

Acquire the fluorescence image using an appropriate excitation filter (e.g., 760 nm) and emission filter (e.g., 830 nm long-pass).

-

Set the exposure time to achieve optimal signal without saturation (e.g., 2 minutes).

-

-

Data Analysis:

-

Overlay the fluorescence and reflectance images.

-

Draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity (e.g., in photons/second/cm²/steradian).

-

Analyze the signal intensity over time to determine the kinetics of probe uptake and clearance.

-

Visualization: Cellular Uptake Pathways

Caption: Differential uptake of this compound and this compound-Glucosamine into cancer cells.

Photothermal Therapy (PTT)

This compound is an excellent photothermal agent (PTA) due to its high molar extinction coefficient in the NIR region. Upon irradiation with a laser of the appropriate wavelength (e.g., 785 nm or 808 nm), this compound efficiently converts the absorbed light energy into heat. This localized hyperthermia can induce apoptosis and necrosis in tumor cells, providing a minimally invasive therapeutic strategy. To enhance its therapeutic efficacy and tumor accumulation, this compound is often encapsulated within nanocarriers like micelles or nanoparticles.

Data Presentation: Photothermal Performance

| Parameter | Value | Experimental Conditions | Source |

| Irradiation Wavelength | 785 nm | Laser irradiation of this compound-loaded micelles. | |

| Laser Power Density | 1.5 W/cm² | In vitro and in vivo PTT studies. | |

| Temperature Increase (ΔT) | 14 °C (from 28 to 42 °C) | 2.0 µg/mL this compound solution irradiated for 200 seconds. | |

| In Vitro Efficacy (IC₅₀) | ~10.0 µg/mL | On 4T1 cells with PTT treatment (1.5 W/cm²). | |

| Photothermal Conversion Efficiency (η) | 50.4% | For this compound-NaNdF4 nanocomposites. |

Experimental Protocol: In Vitro Photothermal Effect Measurement

This protocol describes how to measure the temperature change of a this compound-containing solution upon laser irradiation.

Materials:

-

This compound solution or this compound-loaded nanoparticle suspension at various concentrations (e.g., 1 to 100 µg/mL) in PBS.

-

Glass vials or cuvettes (0.5 mL volume).

-

NIR continuous-wave laser with optical fiber (e.g., 785 nm).

-

Thermocouple thermometer or thermal imaging camera.

-

PBS as a negative control.

Procedure:

-

Sample Preparation: Place 0.5 mL of the this compound solution into a glass vial. Place the tip of the thermocouple thermometer into the solution, ensuring it does not obstruct the laser path.

-

Irradiation: Irradiate the center of the solution's surface with the NIR laser at a fixed power density (e.g., 1.5 W/cm²).

-

Temperature Monitoring: Record the temperature of the solution at regular intervals (e.g., every 10 seconds) for a total duration of 300 seconds or until a plateau is reached.

-

Control Measurement: Repeat the procedure using PBS as a negative control to ensure the temperature increase is due to the photothermal effect of this compound.

-

Data Analysis: Plot the temperature change (ΔT) as a function of time for each concentration. Compare the heating curves to evaluate the concentration-dependent photothermal effect.

Visualization: Photothermal Therapy Workflow

References

Methodological & Application

Application Notes and Protocols: Cypate Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes are invaluable tools in preclinical and clinical research for applications such as in vivo imaging. Cypate, a cyanine dye, with its absorption and emission spectra in the NIR window (approximately 650-900 nm), allows for deep tissue imaging with minimal autofluorescence. The conjugation of this compound to antibodies enables targeted imaging of specific cell populations, tumors, or other tissues of interest. This document provides a detailed protocol for the conjugation of this compound, activated as an N-hydroxysuccinimide (NHS) ester, to the primary amines of antibodies.

The most common strategy for conjugating dyes to antibodies involves the reaction of an amine-reactive dye, such as a this compound-NHS ester, with the primary amines on lysine residues of the antibody.[][2][3] This method is straightforward and generally effective, though it results in a heterogeneous product with a varied drug-to-antibody ratio (DAR).[4][5] The protocol provided below is a standard method for this type of conjugation.

Experimental Protocols

Materials and Reagents

-

Antibody of interest (in an amine-free buffer)

-

This compound-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.5

-

Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Gel filtration column (e.g., Sephadex® G-25) or dialysis equipment

-

Spectrophotometer

Protocol 1: this compound Conjugation to Antibodies

This protocol is optimized for labeling approximately 1-10 mg of an IgG antibody. The procedure can be scaled up or down, but the molar ratios of the reactants should be maintained.

1. Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS. Impurities like bovine serum albumin (BSA) or gelatin will interfere with the conjugation and should be removed.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. A concentration below 2 mg/mL can significantly reduce conjugation efficiency.

-

Adjust the pH of the antibody solution to 8.3-9.5 by adding a small volume of 1 M sodium bicarbonate.

2. This compound-NHS Ester Preparation:

-

Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved. These reactive esters are not stable in solution for extended periods.

3. Conjugation Reaction:

-

It is recommended to test different molar ratios of this compound-NHS ester to antibody to determine the optimal degree of labeling (DOL) for your specific antibody and application. Ratios of 5:1, 10:1, 15:1, and 20:1 are common starting points.

-